5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-8-fluoro-3-(2-phenylethyl)pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O/c26-19-8-4-7-18(13-19)15-30-22-10-9-20(27)14-21(22)23-24(30)25(31)29(16-28-23)12-11-17-5-2-1-3-6-17/h1-10,13-14,16H,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYVYNCMTRGJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one , with the CAS number 1185084-46-1 , belongs to a class of pyrimidoindoles known for their diverse biological activities. This article focuses on its biological activity, particularly its potential anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 431.9 g/mol
- Structure : The compound features a pyrimidoindole core with a chlorobenzyl and a fluoro group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidoindole derivatives, including the compound . Here are some key findings:
-
Mechanism of Action :
- The compound exhibits cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis and disruption of microtubule dynamics. Similar compounds have shown effects on cell cycle regulation and apoptosis pathways by activating caspases and modulating Bcl-2 family proteins .
-
Cell Line Studies :
- In vitro studies indicate that 5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one has significant inhibitory effects on cancer cell proliferation. For example, compounds within this class have demonstrated IC values in the low micromolar range against various human cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | IC Values (µM) | Activity |
|---|---|---|---|
| 5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one | Pyrimidoindole core with Cl and F substituents | TBD | Anticancer |
| 2-Phenyl-4-quinolone | Induces mitotic arrest | 12.50 (MCF7) | Anticancer |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-pyrazole derivatives | Induces autophagy | 0.08 (NCI-H460) | Anticancer |
Case Studies
- Cytotoxicity Testing :
- Mechanistic Insights :
Future Directions for Research
The unique structural features of 5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one suggest several avenues for future research:
- Target Identification : Further studies should focus on identifying specific molecular targets within cancer pathways to elucidate the precise mechanisms of action.
- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy will be essential in advancing this compound towards clinical applications.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Fluorine and chlorine at positions 5 and 8 enhance electronegativity, improving binding to hydrophobic enzyme pockets (e.g., TGT) .
- Phenethyl vs.
- Methoxy Groups : Methoxy substituents (e.g., in CAS 1216927-02-4) improve aqueous solubility but may reduce membrane permeability due to increased polarity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
